

# Calorimetric Measurement of R-502 Specific Heat Capacity: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

R-502 is an azeotropic refrigerant blend consisting of 48.8% chlorodifluoromethane (R-22) and 51.2% chloropentafluoroethane (R-115) by mass.[1][2] Historically used in low and medium-temperature refrigeration applications, its thermodynamic properties, including specific heat capacity, are crucial for equipment design, performance analysis, and the development of alternative refrigerants. This document provides detailed application notes and experimental protocols for the calorimetric measurement of the specific heat capacity of R-502 in both liquid and vapor phases.

## **Data Presentation**

The specific heat capacity of R-502 is a function of temperature. The following tables summarize available experimental data for the liquid and vapor phases at specific conditions.

Table 1: Specific Heat Capacity of Liquid R-502

Temperature (°C)	Specific Heat Capacity (kJ/kg·K)	
21.1	1.238	

Source: Data derived from National Refrigerants, Inc.[3]



Table 2: Specific Heat Capacity of Vapor R-502

Temperature (°C)	Pressure	Specific Heat Capacity (kJ/kg·K)
21.1	1 atm	0.722

Source: Data derived from National Refrigerants, Inc.[3]

An equation of state for R-502 has been developed for a wide range of temperatures (170 K to 500 K) and pressures (up to 15 MPa), which can be used to calculate isochoric and isobaric specific heat capacities.[4] For precise experimental data across a broader temperature range, the protocols outlined below should be followed.

## **Experimental Protocols**

The determination of the specific heat capacity of a volatile substance like R-502 requires specialized calorimetric techniques to handle its high vapor pressure and low boiling point. The two primary methods suitable for this application are Differential Scanning Calorimetry (DSC) with high-pressure capabilities and Adiabatic Calorimetry.

## Protocol 1: High-Pressure Differential Scanning Calorimetry (HP-DSC)

HP-DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature while holding them under a controlled pressure. This method is particularly well-suited for volatile samples as the applied pressure prevents boiling and ensures the sample remains in the desired phase (liquid or supercritical fluid) during the measurement.

#### Materials and Equipment:

- High-Pressure Differential Scanning Calorimeter (HP-DSC) capable of operating at required pressures and temperatures.
- High-pressure DSC pans and lids (e.g., stainless steel, capable of withstanding the vapor pressure of R-502).



- Crimper for sealing high-pressure pans.
- R-502 gas cylinder of high purity.
- Gas handling system for controlled transfer of R-502 into the DSC pans.
- Reference material with known specific heat capacity (e.g., sapphire).
- Microbalance for accurate weighing of the sample and pans.

#### Procedure:

- Calibration: Calibrate the HP-DSC for temperature and enthalpy using certified reference materials (e.g., indium, zinc) under the same pressure and gas atmosphere to be used for the R-502 measurement.
- Sample Preparation:
  - Tare a clean, empty high-pressure DSC pan and lid.
  - Cool the pan to a temperature below the boiling point of R-502 using a controlled cooling system (e.g., liquid nitrogen) to facilitate condensation.
  - Carefully introduce a small amount of R-502 gas into the cooled pan using a gas handling system. The gas will condense into a liquid.
  - Quickly and securely seal the pan using the crimper to ensure a hermetic seal capable of withstanding the internal pressure at the measurement temperatures.
  - Accurately weigh the sealed pan to determine the mass of the R-502 sample (typically 5-10 mg).

#### Measurement:

 Place the sealed sample pan and an empty, sealed reference pan (of the same type and similar mass) into the HP-DSC cell.



- Pressurize the DSC cell with an inert gas (e.g., nitrogen or helium) to a pressure significantly higher than the vapor pressure of R-502 at the highest measurement temperature to prevent pan rupture.
- Equilibrate the system at the starting temperature.
- Perform a three-step measurement to determine the specific heat capacity:
  - Baseline: Run a temperature program with two empty, sealed pans to obtain the baseline heat flow.
  - Reference (Sapphire): Run the same temperature program with a known mass of sapphire in one of the pans.
  - Sample: Run the identical temperature program with the R-502 sample pan.
- The temperature program should consist of a heating ramp at a constant rate (e.g., 10-20 °C/min) across the desired temperature range.
- Data Analysis:
  - Calculate the specific heat capacity (Cp) of the R-502 sample at a given temperature using the following equation:

```
Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (\DeltaH_sample - \DeltaH_baseline) / (\DeltaH_sapphire - \DeltaH_baseline)
```

#### where:

- Cp is the specific heat capacity
- m is the mass
- ΔH is the heat flow signal from the DSC

## **Protocol 2: Adiabatic Calorimetry**



Adiabatic calorimetry is a highly accurate method for measuring heat capacity by minimizing heat exchange between the calorimeter and its surroundings. For a volatile substance like R-502, a specialized adiabatic calorimeter designed for compressed gases and liquids is required.

#### Materials and Equipment:

- Adiabatic calorimeter with a sample vessel capable of withstanding high pressures.
- High-purity R-502 gas.
- · Gas handling and pressurization system.
- Precision temperature sensors (e.g., platinum resistance thermometers).
- Heater with a precisely controlled power supply.
- Vacuum system for evacuating the adiabatic shield space.
- Data acquisition system.

#### Procedure:

- Calorimeter Calibration: Determine the heat capacity of the empty sample vessel (the
  calorimeter) by introducing a known amount of electrical energy and measuring the
  corresponding temperature rise. This should be done over the entire temperature range of
  interest.
- Sample Loading:
  - Evacuate the sample vessel.
  - Introduce a known mass of R-502 gas into the vessel. The mass can be determined by weighing the vessel before and after filling or by using a calibrated flowmeter.
  - For liquid phase measurements, the R-502 is condensed into the vessel by cooling.
- Measurement:



- Place the loaded sample vessel inside the adiabatic shield of the calorimeter.
- Evacuate the space between the vessel and the shield to minimize heat transfer.
- Control the temperature of the adiabatic shield to precisely match the temperature of the sample vessel throughout the experiment.
- Allow the system to reach thermal equilibrium at the starting temperature.
- Introduce a known quantity of electrical energy (Q) to the heater within the sample vessel over a specific time period.
- $\circ$  Record the temperature of the sample as a function of time until a new thermal equilibrium is reached. The temperature rise ( $\Delta T$ ) is the difference between the initial and final equilibrium temperatures.
- Data Analysis:
  - The total heat capacity of the sample and the vessel (C total) is calculated as:

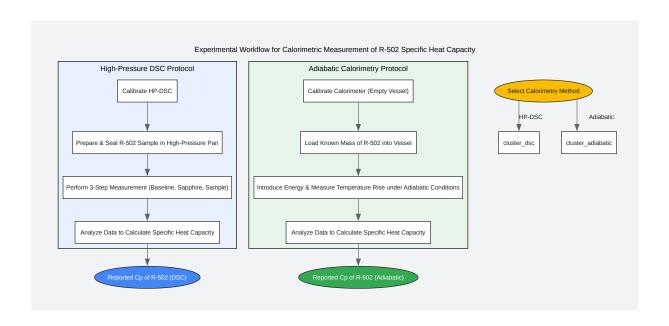
C total = 
$$Q / \Delta T$$

 The heat capacity of the R-502 sample (C\_sample) is then determined by subtracting the heat capacity of the empty vessel (C\_vessel) from the total heat capacity:

 The specific heat capacity (Cp or Cv depending on the experimental conditions) is calculated by dividing the sample's heat capacity by its mass:

## **Mandatory Visualization**





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Caption: Workflow for determining R-502 specific heat capacity.

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## References

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